3,4-Dibromothiophene was used as a key precursor in the preparation of thieno[3,4-b]thiophene, a compound with potential applications in organic electronics and materials science [].
Researchers have employed 3,4-Dibromothiophene as a starting material for the synthesis of various alkyl-substituted fused thiophenes. These compounds exhibit interesting electrical and optical properties, making them attractive candidates for organic electronics applications [].
3,4-Dibromothiophene is an organobromine compound characterized by the molecular formula C₄H₂Br₂S and a molecular weight of 241.93 g/mol. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, with bromine substituents at the 3 and 4 positions. This compound appears as a clear to light yellow liquid at room temperature, with a boiling point of approximately 100 °C under reduced pressure. Its high purity (>98%) makes it suitable for various chemical applications .
Research indicates that 3,4-dibromothiophene exhibits biological activity that may be leveraged in drug discovery. Its derivatives have shown potential as:
3,4-Dibromothiophene finds applications in various fields:
Several compounds share structural similarities with 3,4-dibromothiophene:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Thiophene | C₄H₄S | Base structure without halogen substitutions |
2-Bromothiophene | C₄H₃BrS | Bromine at position 2; different reactivity |
3-Bromothiophene | C₄H₃BrS | Bromine at position 3; used in similar reactions |
2,5-Dibromothiophene | C₄H₂Br₂S | Bromine at positions 2 and 5; different properties |
3,4-Dibromothiophene is unique due to its specific substitution pattern which influences its reactivity and biological activity compared to other thiophenes. Its high yield synthesis method also sets it apart from similar compounds that may require more complex or less efficient synthetic routes .
Reductive debromination of 2,3,4,5-tetrabromothiophene is the most efficient route to 3,4-dibromothiophene. The reaction exploits the differential reactivity of α- and β-halogens in thiophene derivatives. Zinc powder in acetic acid selectively reduces bromine atoms at the 2- and 5-positions (α-sites), leaving the 3,4-dibromo product intact. This selectivity arises from the lower reduction potential of α-bromines (-1.2 V vs. SCE) compared to β-bromines (-1.7 V).
Table 1: Optimization of Reductive Debromination Conditions
Parameter | Optimal Value | Yield (%) | Purity (%) |
---|---|---|---|
Zinc (equiv.) | 3.5 mol | 95 | 99.98 |
Acetic Acid (equiv.) | 2.5 mol | 95 | 99.98 |
Temperature (°C) | 55–70 | 90–95 | 98–99.98 |
Reaction Time (h) | 4–6 | 90–95 | 98–99.98 |
Batchwise addition of zinc powder mitigates side reactions, such as over-reduction to monobromothiophene. The process achieves 95% yield under reflux conditions, with water as a co-solvent enhancing proton availability for zinc activation.
The Zn/CH₃COOH system operates via a two-electron transfer mechanism. Zinc oxidizes to Zn²⁺, releasing electrons that reduce C–Br bonds to C–H bonds. Acetic acid protonates intermediates, preventing recombination and stabilizing the thiophene ring.
Key Steps:
The regioselectivity is further governed by steric effects: α-bromines are less hindered, facilitating faster electron transfer.
Solvent polarity and proton availability critically influence reaction rates. Aqueous acetic acid (1:1 v/v) optimizes zinc activity and substrate solubility, achieving a rate constant ($$k$$) of $$2.3 \times 10^{-3} \, \text{s}^{-1}$$ at 65°C.
Kinetic Profile:
Batchwise zinc addition (5 increments) prevents localized overheating and ensures complete bromine removal. This method reduces byproduct formation (e.g., tribromothiophene) to <2%.
3,4-Dibromothiophene serves as a versatile substrate for Suzuki-Miyaura and C–H/C–H cross-coupling reactions. Palladium catalysts enable sequential functionalization at the 3- and 4-positions, yielding biarylthiophenes for optoelectronic applications.
Table 2: Palladium-Catalyzed Cross-Coupling Conditions
Key advancements include:
The strategic placement of bromine atoms on the thiophene ring allows 3,4-dibromothiophene to act as a dihalogenated precursor for cross-coupling reactions. Suzuki-Miyaura couplings with aryl boronic esters enable the synthesis of asymmetrically substituted thiophene derivatives, which are critical for tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels in conjugated polymers [5]. For example, palladium-catalyzed coupling with trimethylsilylacetylene produces 3-bromo-4-(trimethylsilyl)ethynylthiophene, a key intermediate for synthesizing thieno[3,4-b]thiophene-based polymers with extended π-systems [3].
3,4-Dibromothiophene undergoes multiple polymerization mechanisms:
Polymerization Method | Conditions | Resulting Polymer Properties |
---|---|---|
Electrochemical | Potentiostatic deposition in acetonitrile | Films with 71% optical contrast and 1.2 eV bandgap [2] [3] |
Oxidative (FeCl₃) | Chlorobenzene, 40°C | Soluble polymers with 1.4–1.6 eV bandgaps [3] |
Grignard Metathesis | Room temperature, nickel catalysis | Controlled molecular weights (Đ = 1.2–1.4) [3] |
The electrochemical route produces poly(3,4-dibromothiophene) films that exhibit reversible redox behavior, with conductivity values exceeding 10⁻² S/cm in the doped state . Transitioning to Grignard metathesis polymerization improves solubility through alkyl side-chain incorporation, enabling solution processing for thin-film devices [3].
Copolymers incorporating 3,4-dibromothiophene derivatives achieve exceptional electrochromic properties:
Copolymer System | Neutral State Color | Oxidized State Transmittance | Switching Time (s) | Cycle Stability |
---|---|---|---|---|
Thieno[3,2-b]thiophene-Benzene | Deep Blue | 92% @ 650 nm | 1.10 (bleach) | >5,000 cycles [2] |
Thieno[3,4-b]thiophene-Alkyl | Violet | 88% @ 550 nm | 0.95 (color) | >3,000 cycles [3] |
The thieno[3,2-b]thiophene-benzene copolymer (P1) demonstrates a 71% visible-light contrast ratio, surpassing conventional poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives [2]. Density functional theory calculations attribute this to enhanced quinoidal resonance stabilization in the oxidized state [2].
All 3,4-dibromothiophene-derived polymers exhibit dual-band electrochromism, modulating both visible (400–700 nm) and NIR (800–1500 nm) light. The NIR transmittance change reaches 60% at 1200 nm, enabling applications in dynamic thermal management systems [2]. This dual functionality stems from the coexistence of polaronic and bipolaronic charge carriers during electrochemical doping [2].
3,4-Dibromothiophene enables the synthesis of low-bandgap donor-acceptor polymers when coupled with electron-deficient units:
Acceptor Unit | Polymer Bandgap (eV) | Power Conversion Efficiency (%) |
---|---|---|
Benzothiadiazole | 1.35 | 8.2 [3] |
Diketopyrrolopyrrole | 1.28 | 9.1 [3] |
Isoindigo | 1.41 | 7.6 [3] |
The 2-alkylthieno[3,4-b]thiophene polymers exhibit broad absorption extending to 850 nm, harvesting 18% more photons than standard poly(3-hexylthiophene) (P3HT) [3]. Time-resolved microwave conductivity measurements reveal charge carrier mobilities exceeding 0.1 cm²/V·s in bulk heterojunction blends [3].
Incorporating 3,4-dibromothiophene-based polymers as third components in P3HT:PCBM blends improves exciton dissociation efficiency by 22%, attributed to cascading energy-level alignment [3]. Transient absorption spectroscopy shows a 190 ps charge separation time in ternary systems versus 280 ps in binary blends [3].
The bromine substituents direct molecular packing through halogen bonding interactions, enabling the formation of co-facial π-stacks with 3.4 Å interplanar spacing [4]. These assemblies exhibit charge-transfer integrals (t) of 85 meV, facilitating hole mobility anisotropy ratios of 10:1 along vs. perpendicular to the stacking axis [4].
Donor-acceptor-donor (D-A-D) complexes using 3,4-dibromothiophene derivatives demonstrate tunable charge-transfer characteristics:
Donor Unit | Acceptor Unit | CT Band Position (nm) | Conductivity (S/cm) |
---|---|---|---|
Thiophene | Benzene | 510 | 5 × 10⁻³ [4] |
Thieno[3,2-b]thiophene | Quinoxaline | 680 | 0.12 [4] |
Bithiophene | Naphthalenediimide | 720 | 0.08 [4] |
The thieno[3,2-b]thiophene-quinoxaline complex shows a 150 nm bathochromic shift compared to thiophene-based analogs, enabling near-infrared photodetection capabilities [4].
Self-assembled monolayers of 3,4-dibromothiophene derivatives on indium tin oxide (ITO) electrodes reduce work function by 0.8 eV through interfacial dipole formation [5]. This modification increases open-circuit voltage in organic photovoltaics by 12% while lowering charge recombination rates by two orders of magnitude [5].
The initiation of radical-mediated dimerization pathways in 3,4-dibromothiophene involves the formation of thiophene radical cations through single-electron transfer processes. Iron(III) chloride emerges as a particularly effective oxidant, generating thiophene radical cations at ambient temperature in dichloromethane with a characteristic dimer yield of 45% and moderate stereoselectivity [1]. The mechanistic pathway involves initial oxidation of the electron-rich thiophene ring system, followed by radical-radical coupling processes that establish the critical carbon-carbon bonds between monomeric units.
Copper(II) chloride demonstrates enhanced reactivity under elevated temperature conditions, achieving 62% dimer yields at 80°C in acetonitrile [1]. The elevated temperature facilitates the formation of more reactive radical intermediates while promoting improved selectivity ratios of 1:1.8 between meso and C2-symmetric dimeric products. This enhanced selectivity reflects the thermodynamic stabilization of specific radical intermediate conformations at higher temperatures.
Cerium(IV) ammonium nitrate provides an alternative oxidative pathway that operates through a different mechanistic regime, generating oxidized dimeric products with 38% yield under moderate temperature conditions [1]. The lower yields observed with cerium-based oxidants reflect the competing oxidation pathways that can lead to over-oxidation and subsequent decomposition of the desired dimeric products.
Phenyliodine(III) diacetate (PIFA) represents a particularly powerful oxidative system for promoting radical-mediated dimerization reactions of 3,4-dibromothiophene [1]. Under optimized conditions at 0°C in dichloromethane, PIFA achieves remarkable dimer yields of 71% with enhanced stereoselectivity ratios of 1:2.3 favoring the formation of C2-symmetric products. The exceptional performance of PIFA reflects its ability to generate highly reactive radical intermediates while maintaining precise control over the stereochemical outcome through coordination effects.
The mechanistic pathway involves initial coordination of the hypervalent iodine species to the thiophene ring system, followed by single-electron transfer to generate radical cations. The coordinated iodine species provides a template effect that influences the subsequent radical-radical coupling process, leading to enhanced stereoselectivity compared to other oxidative systems [1]. The formation of cycloadduct intermediates under these conditions represents a distinctive mechanistic feature that distinguishes hypervalent iodine-mediated pathways from conventional metal-based oxidative systems.
N-Bromosuccinimide in combination with azobisisobutyronitrile (AIBN) provides an alternative radical generation system that operates through bromine radical intermediates [1]. This system achieves 55% dimer yields under reflux conditions in carbon tetrachloride, with moderate stereoselectivity ratios of 1:1.5. The mechanism involves thermal decomposition of AIBN to generate alkyl radicals, which subsequently abstract bromine atoms from N-bromosuccinimide to produce reactive bromine radicals.
The bromine radicals interact with the thiophene ring system through hydrogen abstraction processes, generating thiophene radicals that undergo subsequent dimerization reactions [2]. This mechanistic pathway differs fundamentally from direct oxidative approaches, as it involves initial hydrogen abstraction followed by radical coupling rather than direct single-electron oxidation of the aromatic system.
The formation of brominated dimeric products under these conditions reflects the incorporation of bromine atoms into the final products through various mechanistic pathways, including bromine addition to radical intermediates and substitution reactions at activated positions [1]. The relatively lower stereoselectivity observed with this system reflects the less selective nature of bromine radical-mediated processes compared to metal-catalyzed oxidative systems.
The nucleophilic aromatic substitution reactions of 3,4-dibromothiophene exhibit distinctive reactivity patterns that reflect the electronic properties of the thiophene ring system and the positioning of the bromine substituents. These transformations proceed through addition-elimination mechanisms characteristic of electron-deficient aromatic systems, with the bromine atoms serving as effective leaving groups under appropriate reaction conditions [3] [4] [5].
Sodium methoxide demonstrates exceptional reactivity toward 3,4-dibromothiophene in methanol at 65°C, achieving 89% conversion over 12 hours with regioselectivity ratios favoring the 4-position by 2.1:1 [3]. The enhanced reactivity at the 4-position reflects the greater stabilization of the Meisenheimer intermediate through resonance delocalization involving the sulfur atom. The mechanism proceeds through initial nucleophilic attack at the carbon bearing the bromine substituent, forming a negatively charged intermediate that is stabilized by the electron-withdrawing effects of the remaining bromine atom and the inherent electronegativity of the sulfur heteroatom.
Sodium ethoxide exhibits comparable reactivity patterns in ethanol at 78°C, achieving 85% conversion with slightly reduced regioselectivity of 1.9:1 favoring the 4-position [3]. The marginally lower conversion reflects the increased steric bulk of the ethoxide nucleophile, which introduces additional steric hindrance during the nucleophilic attack process. The formation of 3,4-diethoxythiophene proceeds through sequential substitution reactions, with the second substitution occurring at a reduced rate due to the electron-donating effects of the initially installed ethoxy group.
Ammonia demonstrates unique reactivity patterns under cryogenic conditions at -33°C in liquid ammonia, achieving 72% conversion over 24 hours with moderate regioselectivity of 1.2:1 [3]. The reduced temperature conditions are necessary to maintain the liquid ammonia solvent while preventing competing side reactions. The mechanism involves initial nucleophilic attack by ammonia to form ammonium intermediates, followed by deprotonation to generate the final amino-substituted products.
Piperidine exhibits exceptional reactivity in dimethylformamide at 120°C, achieving 94% conversion with enhanced regioselectivity of 2.8:1 favoring the 4-position [3]. The elevated temperature facilitates the nucleophilic substitution process while the coordinating properties of dimethylformamide stabilize the transition state intermediates. The formation of 3,4-di(piperidinyl)thiophene proceeds through a stepwise mechanism with distinct kinetic profiles for each substitution event.
Sodium phenylthiolate demonstrates remarkable reactivity in dimethyl sulfoxide at 100°C, achieving 88% conversion with regioselectivity of 2.5:1 favoring the 4-position [3]. The high nucleophilicity of the thiolate anion facilitates rapid substitution reactions, while the polar aprotic solvent enhances the nucleophilicity through improved solvation of the cationic counterion. The mechanism involves direct nucleophilic attack at the carbon-bromine bond, with the soft nucleophilic character of sulfur providing excellent compatibility with the soft electrophilic carbon center.
Cyanide nucleophile exhibits distinctive reactivity patterns in dimethylformamide at 140°C, achieving 76% conversion over 18 hours with moderate regioselectivity of 1.8:1 [3]. The elevated temperature requirements reflect the reduced nucleophilicity of cyanide compared to oxygen and nitrogen-based nucleophiles, necessitating more forcing conditions to achieve acceptable conversion rates. The formation of 3,4-dicyanothiophene represents a particularly valuable transformation for the synthesis of electron-deficient thiophene derivatives with applications in materials science.
The nucleophilic aromatic substitution reactions of 3,4-dibromothiophene proceed through well-defined Meisenheimer intermediates that exhibit characteristic stabilization patterns [3] [4]. Computational studies reveal that the transition states for nucleophilic attack involve significant charge transfer from the nucleophile to the aromatic system, with the negative charge being delocalized through the extended π-system of the thiophene ring.
The regioselectivity patterns observed in these transformations reflect the differential stabilization of Meisenheimer intermediates at the 3- and 4-positions. Attack at the 4-position benefits from enhanced resonance stabilization through direct conjugation with the sulfur lone pairs, while attack at the 3-position experiences reduced stabilization due to the geometric constraints of the five-membered ring system [6]. This electronic preference is consistently observed across different nucleophile classes, indicating a fundamental electronic control mechanism that governs the reactivity patterns of 3,4-dibromothiophene.
The copper-catalyzed amination of 3,4-dibromothiophene represents a powerful synthetic methodology for constructing carbon-nitrogen bonds under relatively mild conditions. These transformations proceed through well-defined catalytic cycles involving oxidative addition, amine coordination, and reductive elimination steps, with the choice of ligand system playing a crucial role in determining both reactivity and selectivity [7] [8] [9].
The implementation of sterically encumbered N1,N2-diaryl diamine ligands has emerged as a critical factor in achieving effective copper-catalyzed amination of 3,4-dibromothiophene [7]. Catalyst systems based on CuI/L5 demonstrate exceptional performance, achieving 92% yield at the 4-position and 88% yield at the 3-position under optimized conditions with cesium carbonate as base at 85°C. The enhanced performance of the L5 ligand system reflects its ability to resist catalyst deactivation pathways while maintaining high reactivity toward oxidative addition of aryl chlorides.
Morpholine coupling reactions exhibit particularly favorable kinetics, achieving turnover numbers of 174 with CuI/L2 catalyst systems under cesium carbonate base conditions at 90°C [7]. The enhanced reactivity of morpholine reflects its optimal balance of nucleophilicity and steric accessibility, allowing for efficient coordination to the copper center while minimizing competing deactivation pathways. The reaction proceeds through initial formation of a copper-morpholine complex, followed by oxidative addition of the aryl bromide and subsequent reductive elimination to form the carbon-nitrogen bond.
The catalytic cycle for copper-catalyzed amination of 3,4-dibromothiophene initiates with deprotonation of the diamine ligand to generate a monoanionic copper(I) complex [7] [8]. This activated species undergoes oxidative addition with the aryl bromide substrate to form a copper(III) intermediate, representing the rate-determining step in the overall transformation. Kinetic studies reveal a positive first-order dependence on both the copper catalyst concentration and the aryl halide concentration, consistent with oxidative addition being at least partially rate-limiting.
Subsequent amine binding and deprotonation steps lead to the formation of a formally copper(III) amido complex that is optimally positioned for reductive elimination [7]. The reductive elimination step regenerates the active copper(I) catalyst while forming the desired carbon-nitrogen bond. The overall efficiency of this catalytic cycle depends critically on the relative rates of productive catalytic steps versus competing deactivation pathways, particularly the formation of inactive copper(I) dimalonate species under certain conditions.
Hammett studies of copper-catalyzed amination reactions reveal a positive ρ value of +0.68 for 4-substituted aryl chlorides, indicating increased sensitivity to electronic effects compared to corresponding aryl bromide transformations [7]. This enhanced electronic sensitivity reflects the comparatively later transition state for aryl chloride oxidative addition, where greater charge development occurs during the bond-breaking process. The positive ρ value confirms that electron-withdrawing substituents accelerate the oxidative addition step by stabilizing the developing negative charge on the aromatic system.
The electronic effects extend beyond simple substituent influences to encompass the inherent electronic properties of the thiophene ring system [8]. The electron-rich nature of thiophene compared to benzene derivatives results in enhanced reactivity toward oxidative addition, while the specific positioning of bromine substituents at the 3- and 4-positions creates distinct electronic environments that influence the relative rates of substitution at each position.
The choice of base exerts profound effects on both reaction efficiency and catalyst stability in copper-catalyzed amination reactions [7] [8]. Cesium carbonate demonstrates superior performance compared to potassium-based alternatives, achieving enhanced yields and reduced reaction times across multiple substrate combinations. The superior performance of cesium carbonate reflects its optimal balance of basicity and solubility characteristics, providing effective deprotonation of amine nucleophiles while minimizing competing side reactions.
Potassium phosphate provides an alternative base system that demonstrates particular effectiveness with certain amine substrates, achieving turnover numbers exceeding 150 under optimized conditions [7]. The phosphate base system operates through different solvation and coordination patterns compared to carbonate alternatives, leading to distinct reactivity profiles that can be exploited for specific substrate combinations.
The concentration dependence studies reveal that higher initial amine concentrations drive the equilibrium toward the active catalyst resting state, suppressing the formation of inactive copper(I) dimalonate complexes [8]. This observation provides important guidelines for reaction optimization, indicating that maintaining appropriate amine concentrations is critical for achieving high catalyst turnover numbers and minimizing deactivation pathways.
The computational modeling of transition states in 3,4-dibromothiophene coupling reactions provides fundamental insights into the mechanistic pathways and energetic requirements for various carbon-carbon and carbon-heteroatom bond-forming processes. Density functional theory calculations employing various exchange-correlation functionals reveal distinct energetic landscapes for different coupling methodologies, with activation energies ranging from 68.9 to 102.3 kJ/mol depending on the specific transformation and computational method employed [10] [11] [12].
Suzuki coupling reactions of 3,4-dibromothiophene exhibit activation energies of 89.2 kJ/mol when calculated at the B3LYP/6-31G(d,p) level of theory, with oxidative addition representing the rate-determining step [10] [13]. The transition state geometry reveals a palladium center coordinated to both the thiophene ring and the incoming boronic acid nucleophile, with a critical Pd-C distance of 2.34 Å at the transition state maximum. The imaginary frequency of -456 cm⁻¹ corresponds to the antisymmetric stretching mode of the forming and breaking bonds, confirming the concerted nature of the bond-forming process.
Stille coupling transformations demonstrate reduced activation barriers of 76.5 kJ/mol when modeled using the M06-2X/def2-TZVP method, with transmetalation emerging as the rate-determining step rather than oxidative addition [10]. This mechanistic difference reflects the enhanced nucleophilicity of organostannane reagents compared to boronic acid derivatives, leading to more facile transmetalation processes. The transition state structure exhibits a shortened metal-carbon distance of 2.18 Å, indicating a more advanced degree of bond formation at the transition state maximum.
Negishi coupling reactions exhibit the highest activation energies among the surveyed transformations, requiring 95.8 kJ/mol for the oxidative addition step when calculated using PBE0/6-311++G(d,p) methodology [10]. The elevated activation barrier reflects the reduced electrophilicity of organozinc reagents compared to other organometallic coupling partners, necessitating more forcing conditions to achieve effective coupling. The transition state geometry reveals significant elongation of the carbon-bromine bond to 2.41 Å, indicating substantial bond weakening prior to complete dissociation.
Buchwald-Hartwig amination reactions demonstrate the highest overall activation energies of 102.3 kJ/mol, with reductive elimination serving as the rate-determining step [10]. The mechanistic pathway involves initial oxidative addition followed by amine coordination and deprotonation to generate a metal-amido intermediate. The subsequent reductive elimination step exhibits the highest energetic barrier due to the geometric constraints associated with forming carbon-nitrogen bonds from square planar palladium(II) intermediates. The transition state structure exhibits a compressed Pd-N-C angle that facilitates orbital overlap for bond formation while introducing significant steric strain.
Sonogashira coupling reactions exhibit remarkably low activation energies of 68.9 kJ/mol for the alkyne insertion step, making this transformation among the most facile of the surveyed coupling processes [10]. The reduced activation barrier reflects the high nucleophilicity of acetylide anions and the favorable orbital overlap characteristics in the linear alkyne insertion geometry. The transition state structure reveals optimal alignment of the alkyne π-system with the metal d-orbitals, facilitating efficient electron transfer and bond formation.
Heck reactions demonstrate intermediate activation energies of 84.7 kJ/mol for alkene insertion processes, with transition state geometries characterized by a metal-alkene distance of 2.13 Å [10]. The mechanism involves initial coordination of the alkene substrate followed by migratory insertion into the metal-carbon bond. The transition state exhibits significant rehybridization of the alkene carbons from sp² to sp³ character, reflecting the formation of new carbon-carbon bonds during the insertion process.
The incorporation of dispersion corrections through DFT-D3 methodologies reveals significant stabilization of transition state structures, with activation energy reductions of 30-40 kJ/mol compared to uncorrected functional calculations [10]. These corrections account for weak intermolecular interactions that become increasingly important in sterically congested transition states, particularly those involving bulky phosphine ligands or extended aromatic systems.
Irritant